molecular formula C29H36O16 B11936076 (E)-6-(3,4-dihydroxyphenethoxy)-5-hydroxy-2-(hydroxymethyl)-4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl 3-(3,4-dihydroxyphenyl)acrylate

(E)-6-(3,4-dihydroxyphenethoxy)-5-hydroxy-2-(hydroxymethyl)-4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl 3-(3,4-dihydroxyphenyl)acrylate

Cat. No.: B11936076
M. Wt: 640.6 g/mol
InChI Key: KFEFLPDKISUVNR-ZZXKWVIFSA-N
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Description

Plantamajoside is a phenylpropanoid glycoside that can be extracted from various plants, including Plantago asiatica L. and Rehmannia glutinosa. It is a bioactive caffeic acid sugar ester derivative known for its diverse biological functions and significant therapeutic potential. Plantamajoside exhibits anti-tumor, anti-inflammatory, diuretic, wound-healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective activities .

Preparation Methods

Plantamajoside can be isolated from natural sources such as Plantago asiatica L. through extraction and purification processes. The compound can also be synthesized chemically. The synthetic route involves the esterification of caffeic acid with a sugar moiety under specific reaction conditions. Industrial production methods typically involve large-scale extraction from plant sources, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .

Chemical Reactions Analysis

Plantamajoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of plantamajoside can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

Plantamajoside has a wide range of scientific research applications:

    Chemistry: Used as a biomarker in chemotaxonomy studies.

    Biology: Acts as an antioxidant and protects plants from ultraviolet light.

    Medicine: Exhibits therapeutic potential in treating conditions such as acute lung injury, acute spinal cord injury, and various cancers. It also has cardioprotective, antidiabetic, diuretic, wound healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective effects.

    Industry: Employed in the development of natural product-based pharmaceuticals and cosmetics

Mechanism of Action

Plantamajoside exerts its effects through various molecular targets and pathways. It acts on signaling pathways to provide anti-tumor, cardioprotective, antidiabetic, diuretic, wound healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective effects. For instance, in the case of acute spinal cord injury, plantamajoside inhibits apoptosis by regulating the expression levels of apoptotic factors such as caspase-3, caspase-9, poly (ADP-ribose) polymerase, Bax, and Bcl-2 .

Comparison with Similar Compounds

Plantamajoside is similar to other phenylpropanoid glycosides such as acteoside (verbascoside). Both compounds exhibit broad biological effects, including antioxidant and anti-inflammatory activities. plantamajoside is unique in its strong affinity and potency with diverse biological functions and significant therapeutic potential .

Similar Compounds

Properties

Molecular Formula

C29H36O16

Molecular Weight

640.6 g/mol

IUPAC Name

[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H36O16/c30-11-19-22(37)23(38)24(39)29(42-19)45-27-25(40)28(41-8-7-14-2-5-16(33)18(35)10-14)43-20(12-31)26(27)44-21(36)6-3-13-1-4-15(32)17(34)9-13/h1-6,9-10,19-20,22-35,37-40H,7-8,11-12H2/b6-3+

InChI Key

KFEFLPDKISUVNR-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Origin of Product

United States

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